molecular formula C9H9NOS2 B11770218 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3779-12-2

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole

Cat. No.: B11770218
CAS No.: 3779-12-2
M. Wt: 211.3 g/mol
InChI Key: JRZYATGCJSCBLO-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is a high-purity, synthetic benzothiazole derivative offered for advanced chemical and pharmaceutical research. Benzothiazole is a privileged scaffold in medicinal chemistry, known for its presence in molecules with a broad spectrum of biological activities. The core benzothiazole structure is a fundamental component in numerous compounds of significant research interest, including approved drugs and investigational agents across therapeutic areas such as oncology, infectious diseases, and neurology . The specific modification featuring a methylsulfinyl group at the 2-position is of particular interest for probing structure-activity relationships (SAR). The sulfoxide functional group can influence the molecule's electronic properties, polarity, and potential for hydrogen bonding, which may be critical for interaction with biological targets. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical and metabolic studies. Its primary research value lies in its potential application in drug discovery programs aimed at developing novel enzyme inhibitors or receptor modulators, building upon the established pharmacological significance of the benzothiazole core . Potential areas of investigation could include the development of anti-infective or anti-proliferative agents, given the documented activity of various benzothiazole derivatives in these fields . The exact mechanism of action for this specific derivative is a subject for empirical research and is likely dependent on the specific biological system under investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary due diligence and safety assessments prior to use.

Properties

CAS No.

3779-12-2

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methyl-2-methylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-6-3-4-8-7(5-6)10-9(12-8)13(2)11/h3-5H,1-2H3

InChI Key

JRZYATGCJSCBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and advanced reaction techniques, such as microwave irradiation, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfinyl group at the 2-position acts as an electron-withdrawing moiety, activating the thiazole ring for nucleophilic attacks. This reactivity is critical for modifying the benzothiazole scaffold:

  • Mechanism : The sulfinyl group stabilizes transition states through inductive effects, facilitating substitution at the C-2 position.

  • Example : Reaction with amines (e.g., NH₃, RNH₂) yields 2-amino derivatives (Figure 1).

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventTemperatureCatalystYield (%)
NH₃EthanolRefluxNone65–70
CH₃NH₂DMF80°CK₂CO₃75–80
PhSHTHFRTTriethylamine60–65

Oxidation and Reduction

The methylsulfinyl group undergoes redox transformations, enabling controlled modifications:

  • Oxidation : Further oxidation of –S(O)CH₃ to a sulfone (–SO₂CH₃) using H₂O₂ or peracids.

  • Reduction : Conversion to a thioether (–SCH₃) via reducing agents like LiAlH₄ or NaBH₄.

Key Observations :

  • Sulfone derivatives exhibit enhanced thermal stability but reduced nucleophilic reactivity.

  • Thioether products serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cycloaddition and Ring-Opening Reactions

The electron-deficient thiazole ring participates in [4+2] Diels-Alder reactions with dienes:

  • Example : Cycloaddition with 1,3-butadiene forms bicyclic adducts, which undergo ring-opening under acidic conditions to yield functionalized alkenes .

Equation :

C10H9NOS+C4H6ΔAdductHClC14H15NO2S\text{C}_{10}\text{H}_{9}\text{NOS} + \text{C}_4\text{H}_6 \xrightarrow{\Delta} \text{Adduct} \xrightarrow{\text{HCl}} \text{C}_{14}\text{H}_{15}\text{NO}_2\text{S}

Condensation Reactions

The methyl group at C-5 participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones:

  • Conditions : Catalyzed by piperidine in ethanol under reflux .

  • Application : Generated chalcone derivatives show enhanced biological activity (e.g., antimicrobial, anticancer) .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling reactions enable aryl/alkyl group introductions:

  • Suzuki Reaction :

    C10H9NOS+Ar–B(OH)2Pd(PPh3)4C16H13NOSAr\text{C}_{10}\text{H}_{9}\text{NOS} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{16}\text{H}_{13}\text{NOSAr}

    Yields : 70–85% with electron-deficient aryl boronic acids .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the thiazole ring undergoes ring expansion to form 1,4-thiazepines:

Mechanism : Protonation at N-3 initiates ring-opening, followed by recombination.

Biological Activity and SAR Insights

Modifications at the sulfinyl group and thiazole core influence pharmacological properties:

  • Anticancer Activity : Analogues with electron-withdrawing groups (e.g., –NO₂, –CF₃) at C-4 exhibit improved cytotoxicity (IC₅₀ = 10–30 µM) .

  • Antibacterial Potential : Methylsulfinyl derivatives disrupt bacterial biofilm formation at MIC = 8–16 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse biological activities. Its molecular structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Thiazole derivatives, including 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, contributing to their potential use in treating infections.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methyl-2-(methylsulfinyl)benzo[d]thiazoleE. coli12 µg/mL
5-Methyl-2-(methylsulfinyl)benzo[d]thiazoleS. aureus10 µg/mL
5-Methyl-2-(methylsulfinyl)benzo[d]thiazoleP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compound, making it a promising candidate for further development in antibiotic therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of thiazoles have been well-documented. Compounds in this class can inhibit inflammatory pathways, making them useful in treating conditions characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Cytokines

A study investigated the effect of thiazole derivatives on cytokine production in vitro. The results showed that certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .

Anticancer Activity

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole has been evaluated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Methyl-2-(methylsulfinyl)benzo[d]thiazoleMCF-7 (breast cancer)7.94
5-Methyl-2-(methylsulfinyl)benzo[d]thiazoleHeLa (cervical cancer)6.35

These findings highlight the potential of this compound as a therapeutic agent in oncology, with mechanisms involving the modulation of key signaling pathways associated with tumor growth and survival .

Anticonvulsant Activity

Recent studies have demonstrated that thiazole derivatives exhibit anticonvulsant properties. Specifically, compounds similar to 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole have shown efficacy in various seizure models.

Case Study: Evaluation in Seizure Models

In animal models, certain thiazole compounds were tested for their ability to prevent seizures induced by chemical stimuli. The results indicated significant protection against seizures, suggesting their potential use in treating epilepsy .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neuropsychiatric and neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural Analogues of Benzo[d]thiazole Derivatives

Compound Name Substituents Molecular Formula Key Features/Applications Reference
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole 5-CH₃, 2-S(O)CH₃ C₉H₉NOS₂ Sulfinyl group enhances polarity and potential receptor binding
Methyl 5-methylbenzo[d]thiazole-2-carboxylate 5-CH₃, 2-COOCH₃ C₁₀H₉NO₂S Carboxylate ester improves solubility; used in prodrug design
5-Chloro-2-ethylbenzo[d]thiazole 5-Cl, 2-CH₂CH₃ C₉H₈ClNS Chloro substituent increases electrophilicity; intermediates in drug synthesis
2-(4-(Methylsulfinyl)phenyl)benzo[d]thiazole Phenyl-S(O)CH₃ at 2-position C₁₄H₁₁NOS₂ Extended aromatic system for π-π stacking; studied in kinase inhibition
6-Methoxy-2-(p-tolyl)benzo[d]thiazole 6-OCH₃, 2-C₆H₄CH₃ C₁₅H₁₃NOS Methoxy group enhances solubility and metabolic stability

Key Observations:

  • Electronic Effects: The sulfinyl group in 5-methyl-2-(methylsulfinyl)benzo[d]thiazole introduces a polar, electron-withdrawing moiety, contrasting with the electron-donating methyl group in Methyl 5-methylbenzo[d]thiazole-2-carboxylate . This difference impacts reactivity and binding affinity in biological systems.
  • In contrast, sulfinyl-containing derivatives may target redox-sensitive pathways due to their oxidation-prone nature .
  • Solubility and Stability: Methoxy and carboxylate substituents (e.g., 6-Methoxy-2-(p-tolyl)benzo[d]thiazole) improve aqueous solubility compared to sulfinyl or alkyl groups, which are more hydrophobic .
Comparison with Heterocyclic Analogues

Benzimidazoles vs. Benzothiazoles:

  • 5-Methyl-2-(2-thienyl)benzimidazole (CAS: N/A) replaces the sulfur atom in the thiazole ring with a nitrogen, forming a benzimidazole core.
  • Activity Profile: Benzothiazoles (e.g., 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole) are often prioritized in anticancer research due to their ability to generate reactive oxygen species (ROS), whereas benzimidazoles are more common in antiparasitic applications .
Functional Group Impact on Enzyme Induction

Evidence from 2-phenylbenzothiazole derivatives (e.g., 2-(4'-cyanophenyl)-benzothiazole) demonstrates that substituents like halogens or nitriles can double benzpyrene hydroxylase induction activity compared to unsubstituted analogues. However, sulfinyl groups may offer unique redox-mediated induction mechanisms, though this requires further validation .

Biological Activity

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is a heterocyclic compound characterized by its unique benzothiazole core, which integrates a methylsulfinyl group at the second position and a methyl group at the fifth position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections delve into its biological properties, including antimicrobial efficacy, anticancer potential, and structure-activity relationships (SAR).

1. Antimicrobial Activity

The antimicrobial properties of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole have been highlighted in various studies. Compounds with benzothiazole moieties are known for their broad-spectrum activity against bacteria and fungi.

Key Findings:

  • Antibacterial Activity: 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to it have shown potent activity with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL .
  • Antifungal Properties: The presence of the methylsulfinyl group enhances the antifungal activity of the compound, making it a candidate for further development in agricultural applications .

Comparison of Related Compounds:

Compound NameStructure FeaturesBiological Activity
2-(Methylthio)benzothiazoleContains a methylthio groupAntifungal, herbicidal
5-MethylbenzothiazoleLacks the methylsulfinyl groupAntimicrobial
4-(Methylthio)benzothiazoleSimilar thiazole coreInsecticidal
6-MethylbenzothiazoleMethyl group at the sixth positionAntibacterial

2. Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole. Research indicates that modifications in the thiazole ring can significantly impact cytotoxicity against various cancer cell lines.

Research Findings:

  • Cytotoxicity Assays: In vitro studies using MTT assays on HepG-2 liver cancer cell lines demonstrated that certain derivatives exhibited promising anticancer activity, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action: The thiazole ring's electronic properties play a crucial role in enhancing cytotoxic effects. For example, electron-donating groups at specific positions on the phenyl ring have been linked to increased activity against cancer cells .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is essential for optimizing its biological activity.

Key Insights:

  • Substitution Patterns: Variations in substituents on the benzothiazole core can lead to significant changes in biological activity. For instance, compounds with halogen substitutions on the phenyl ring often exhibit enhanced potency against cancer cells .
  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups has been correlated with improved anticancer efficacy, highlighting the importance of molecular design in drug development .

Q & A

Q. Advanced

  • Reproducibility checks : Verify catalyst purity (e.g., NiCl₂(dppf) vs. Ni(COD)₂) and solvent degassing protocols .
  • Biological replicates : Use ≥3 independent assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) to account for strain variability .
  • Statistical analysis : Apply ANOVA to compare yields across reaction conditions (p < 0.05 threshold) .

What strategies optimize the compound’s photophysical properties for OLED applications?

Q. Advanced

  • Cyclometalated iridium complexes : Attach 2-arylbenzo[d]thiazole ligands (e.g., 4-chlorophenyl) to Ir(III) centers, achieving λₑₘ ~550–600 nm (orange-red emission) with quantum yields >0.4 .
  • Substituent tuning : Electron-withdrawing groups (e.g., F) red-shift emission, while methyl groups enhance stability .

What green chemistry approaches minimize waste in synthesis?

Q. Basic

  • Electrosynthesis : Uses NaBr as a redox mediator in H₂O/EtOH mixtures, eliminating toxic solvents .
  • Microwave-assisted reactions : Reduce reaction times from hours to minutes, lowering energy consumption .

How does sulfoxide oxidation state affect the compound’s reactivity in further functionalization?

Advanced
The methylsulfinyl group acts as a directing group in C–H activation. For example, Pd-catalyzed arylation occurs preferentially at the 6-position due to sulfoxide’s electron-withdrawing effect. Reduction to methylthio (SMe) with NaBH₄ alters regioselectivity .

What docking protocols validate the compound’s interaction with biological targets?

Q. Advanced

  • Software : AutoDock Vina or Schrödinger Suite with OPLS3e force field.
  • Parameters : Grid boxes centered on active sites (e.g., LasB, 20 ų), 50 genetic algorithm runs, and RMSD clustering (<2.0 Å).
  • Validation : Compare docking poses with co-crystallized ligands (e.g., 9c in LasB shows H-bonding with Ser195) .

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